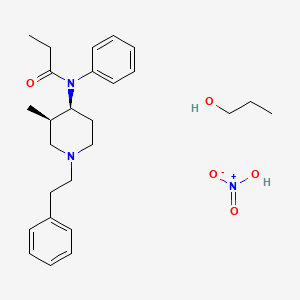

cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and propanol nitrate

Description

cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide: is a complex organic compound with a unique structure that includes a piperidine ring and phenyl groupsPropanol nitrate is an organic nitrate ester, known for its applications in the field of explosives and as a diesel cetane improver.

Properties

CAS No. |

63916-03-0 |

|---|---|

Molecular Formula |

C26H39N3O5 |

Molecular Weight |

473.6 g/mol |

IUPAC Name |

N-[(3R,4S)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide;nitric acid;propan-1-ol |

InChI |

InChI=1S/C23H30N2O.C3H8O.HNO3/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20;1-2-3-4;2-1(3)4/h4-13,19,22H,3,14-18H2,1-2H3;4H,2-3H2,1H3;(H,2,3,4)/t19-,22+;;/m1../s1 |

InChI Key |

DIFUVRDFPAVFKW-GOOHIXEASA-N |

Isomeric SMILES |

CCCO.CCC(=O)N([C@H]1CCN(C[C@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |

Canonical SMILES |

CCCO.CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide: can be synthesized through a multi-step organic synthesis process. The synthetic route typically involves the formation of the piperidine ring, followed by the introduction of the phenylethyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Propanol nitrate: is prepared through the nitration of propanol using a mixture of nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product. Industrial production methods involve continuous flow processes to ensure safety and efficiency .

Chemical Reactions Analysis

cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Propanol nitrate: undergoes:

Combustion: Complete combustion of propanol nitrate produces carbon dioxide, water, and nitrogen oxides.

Hydrolysis: In the presence of water, propanol nitrate can hydrolyze to form propanol and nitric acid

Scientific Research Applications

cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide: has applications in medicinal chemistry, particularly in the development of analgesic and anesthetic agents. Its unique structure allows it to interact with specific receptors in the body, making it a valuable compound for pain management research.

Propanol nitrate: is used in the field of explosives due to its high energy content and stability. It is also used as a cetane improver in diesel fuels, enhancing the combustion efficiency and reducing emissions .

Mechanism of Action

The mechanism of action of cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide involves its interaction with opioid receptors in the central nervous system. This interaction leads to the inhibition of pain signals, providing analgesic effects. The compound’s structure allows it to fit into the receptor binding sites, triggering a cascade of biochemical events that result in pain relief.

Propanol nitrate: acts as an oxidizing agent, releasing nitrogen oxides upon decomposition. These nitrogen oxides enhance the combustion process in diesel engines, improving fuel efficiency and reducing harmful emissions .

Comparison with Similar Compounds

cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide: can be compared to other opioid analgesics such as morphine and fentanyl. While all these compounds interact with opioid receptors, cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide has a unique structure that may offer different pharmacokinetic properties and potency.

Propanol nitrate: is similar to other nitrate esters like nitroglycerin and isopropyl nitrate. These compounds share similar explosive properties and applications in the field of propellants and explosives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.